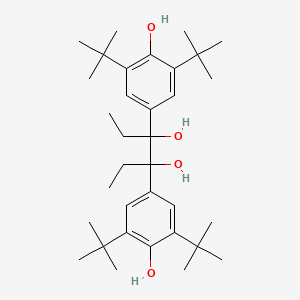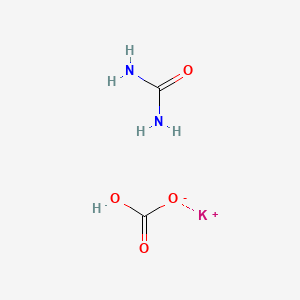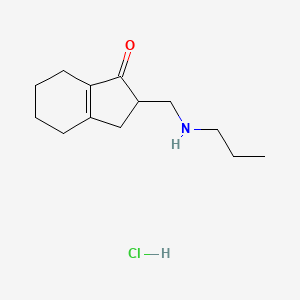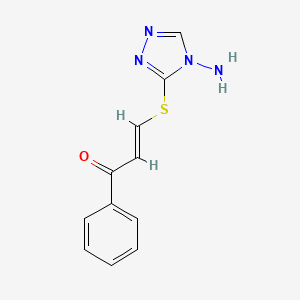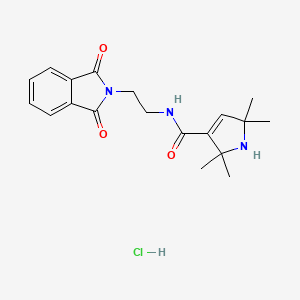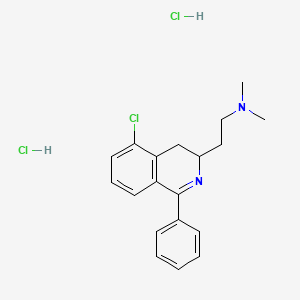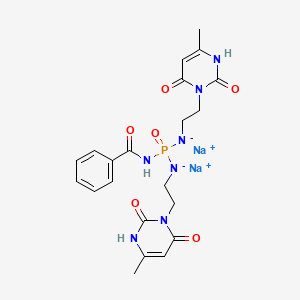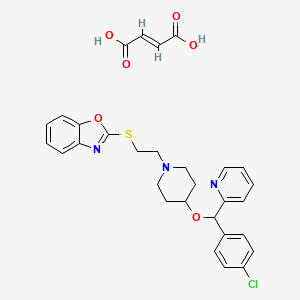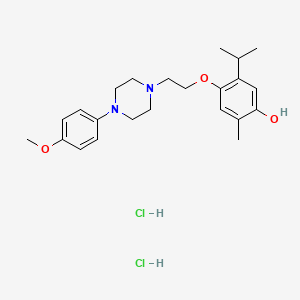
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride is a complex organic compound It is characterized by the presence of a phenol group, a piperazine ring, and various substituents that contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the phenol derivative, followed by the introduction of the piperazine ring and subsequent functionalization to achieve the desired substituents. Common reagents used in these reactions include methoxyphenol, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often optimize reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group may yield quinones, while nitration can introduce nitro groups onto the aromatic ring.
科学的研究の応用
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Phenol, 4-methoxy-, acetate: Similar in structure but lacks the piperazine ring and additional substituents.
Phenol, 4-ethyl-2-methoxy-: Contains an ethyl group instead of the piperazine ring.
Mequinol (4-methoxyphenol): A simpler compound with a methoxy group in the para position.
Uniqueness
Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride is unique due to its complex structure, which includes a piperazine ring and multiple substituents
特性
CAS番号 |
103840-38-6 |
|---|---|
分子式 |
C23H34Cl2N2O3 |
分子量 |
457.4 g/mol |
IUPAC名 |
4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;dihydrochloride |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-17(2)21-16-22(26)18(3)15-23(21)28-14-13-24-9-11-25(12-10-24)19-5-7-20(27-4)8-6-19;;/h5-8,15-17,26H,9-14H2,1-4H3;2*1H |
InChIキー |
JTBVHRBYCYFBCN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=C(C=C3)OC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
![N-[2-(diethylamino)ethyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B12752142.png)
